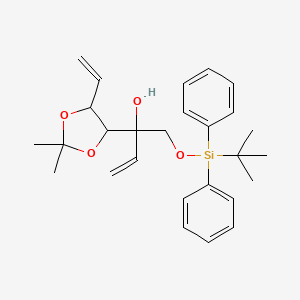
1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol is a complex organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyl(diphenyl)silyl group provides steric hindrance, making it resistant to acidic hydrolysis and nucleophilic attacks.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The compound can also be synthesized through the reaction of tert-butyl(diphenyl)silyl chloride with an appropriate alcohol in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(diphenyl)silyl chloride as a silylating agent is common, and the reactions are typically carried out in solvents like dichloromethane or toluene under nitrogen atmosphere to avoid moisture .
化学反応の分析
Types of Reactions
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Acidic or basic conditions with nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .
科学的研究の応用
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol has several scientific research applications:
作用機序
The mechanism of action of 1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol involves the protection of hydroxyl groups through the formation of a silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the compound resistant to hydrolysis and nucleophilic attacks. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Another silyl ether protecting group, but with less steric hindrance compared to tert-butyl(diphenyl)silyl ether.
Trimethylsilyl ether (TMS): A smaller silyl ether protecting group that is more easily removed under mild conditions.
Triisopropylsilyl ether (TIPS): A bulkier silyl ether protecting group that provides greater stability against acidic conditions.
Uniqueness
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol is unique due to the presence of the tert-butyl(diphenyl)silyl group, which offers increased resistance to acidic hydrolysis and nucleophilic attacks compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required .
特性
分子式 |
C27H36O4Si |
|---|---|
分子量 |
452.7 g/mol |
IUPAC名 |
1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol |
InChI |
InChI=1S/C27H36O4Si/c1-8-23-24(31-26(6,7)30-23)27(28,9-2)20-29-32(25(3,4)5,21-16-12-10-13-17-21)22-18-14-11-15-19-22/h8-19,23-24,28H,1-2,20H2,3-7H3 |
InChIキー |
MRMXJVYBAQQFMN-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(C=C)O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



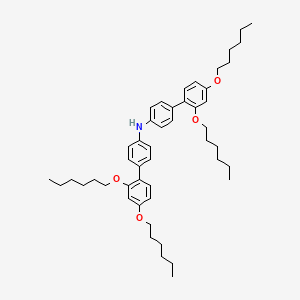


![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)
![2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol](/img/structure/B12105150.png)
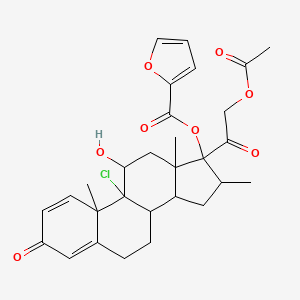
![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)
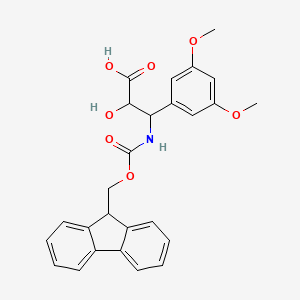

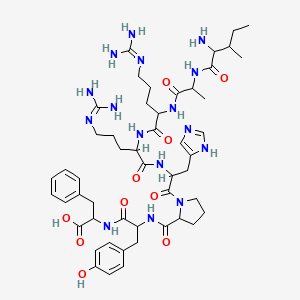
![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)

![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)
